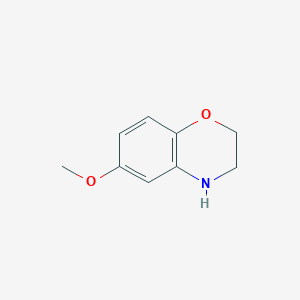

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

Description

The exact mass of the compound 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJYIYIBJUWRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585703 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-11-5 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's structural information, physicochemical properties, and includes hypothetical, yet plausible, experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous structures.

Compound Identification and Structure

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound featuring a benzoxazine core, which is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] It serves as a valuable building block in organic synthesis for the creation of more complex molecules.[2]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | [3] |

| CAS Number | 58960-11-5 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3][4] |

| InChI | InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | [3] |

| InChIKey | XLJYIYIBJUWRLF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)NCCO2 |[3] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Experimental data for this specific molecule is not widely available in the cited literature; therefore, these values are based on computational models.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 165.078978594 Da | [3] |

| Monoisotopic Mass | 165.078978594 Da | [3] |

| Topological Polar Surface Area | 33.7 Ų | [3] |

| Heavy Atom Count | 12 |[3] |

Hazards and Safety

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[3][4]

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]

Proposed Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is not detailed in the provided search results, a plausible route can be proposed based on general methods for synthesizing benzoxazine derivatives.[5][6] A common method involves the reduction of the corresponding lactam (an amide within a cyclic structure).

Proposed Synthetic Pathway: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one

A potential synthesis involves the reduction of the amide carbonyl group in 6-methoxy-2H-1,4-benzoxazin-3(4H)-one using a reducing agent like borane-tetrahydrofuran complex (BH₃-THF).

Caption: Proposed workflow for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Hypothetical Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, 3,4-dihydro-2H-benzo[b][4][7]oxazin-6-ol.[6]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise over a period of 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C.

-

Workup and Extraction: Remove the solvents by distillation under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. While direct experimental spectra for this specific molecule are not available in the search results, the expected characteristics can be predicted based on data from closely related benzoxazine derivatives.[1][6][8][9]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

|---|---|

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.5-6.9 ppm. - -O-CH₂- Protons: A triplet around δ 4.2-4.3 ppm. - -N-CH₂- Protons: A triplet around δ 3.3-3.4 ppm. - -OCH₃ Protons: A singlet around δ 3.7-3.8 ppm. - -NH- Proton: A broad singlet. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 100-155 ppm. - -O-CH₂- Carbon: Signal around δ 65 ppm. - -N-CH₂- Carbon: Signal around δ 45-47 ppm. - -OCH₃ Carbon: Signal around δ 55 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretching: ~3300-3400 cm⁻¹. - C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. - C-H Stretching (Aliphatic): ~2850-2950 cm⁻¹. - C=C Stretching (Aromatic): ~1500-1600 cm⁻¹. - C-O-C Asymmetric Stretching: ~1220-1260 cm⁻¹. - Oxazine Ring Vibration: Characteristic vibrations for the oxazine ring may appear in the fingerprint region.[10] |

| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z = 166.08, corresponding to the protonated molecule (C₉H₁₂NO₂⁺). |

Hypothetical Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

FT-IR Spectroscopy: Record the infrared spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[6]

Conclusion

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in synthetic and medicinal chemistry. This guide provides a summary of its key identifiers and computed physicochemical properties. While detailed experimental data is sparse, plausible and detailed protocols for its synthesis and characterization have been proposed based on established methodologies for related benzoxazine structures. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine [myskinrecipes.com]

- 3. 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO2 | CID 16244460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.at [fishersci.at]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]

- 7. 6-methoxy-2H-1,4-benzoxazin-3(4H)-one | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine molecular formula and weight

This technical guide provides a detailed overview of the physicochemical properties and a potential synthetic approach for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.

Core Molecular Data

The fundamental molecular properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine are summarized below. These values are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | PubChem[1] |

| CAS Number | 58960-11-5 | PubChem[1] |

Synthetic Protocol

Objective: To synthesize 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine via the reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Materials:

-

6-methoxy-2H-1,4-benzoxazin-3(4H)-one (starting material)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Ethyl acetate (EtOAc)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 6-methoxy-2H-1,4-benzoxazin-3(4H)-one, in anhydrous tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add a 1 M solution of borane-tetrahydrofuran complex (approximately 3 equivalents) dropwise to the cooled solution over a period of 5-10 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Quenching: Upon completion of the reaction (which can be monitored by thin-layer chromatography), carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.

-

Solvent Removal: Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Extraction: Extract the crude product from the residue with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent from the filtered organic layer is evaporated to yield the crude product. Further purification can be achieved through column chromatography to obtain pure 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

References

An In-depth Technical Guide to 6-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (CAS Number: 58960-11-5)

An In-depth Technical Guide to 6-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 58960-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and toxicological information for 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine, identified by CAS number 58960-11-5. This document also explores the broader context of the benzoxazine scaffold in medicinal chemistry, including representative experimental protocols and potential mechanisms of action, to support ongoing research and development efforts.

Core Properties

6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine is a heterocyclic organic compound. Its core structure is a benzoxazine, a privileged scaffold in medicinal chemistry known to be a component of various biologically active molecules.[1][2][3][4] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Light brown to brown solid | Chemical Suppliers |

| Boiling Point | 279.543 °C at 760 mmHg | Angene Chemical |

| Storage Temperature | 2-8°C | [5] |

| SMILES | COC1=CC2=C(C=C1)OCCN2 | [2] |

| InChIKey | XLJYIYIBJUWRLF-UHFFFAOYSA-N | [2] |

Hazards and Toxicology

The primary hazards associated with 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine are related to its potential for causing irritation and harm upon acute exposure. The compound is classified with the GHS07 pictogram, indicating that it can be an irritant, and may be harmful.[5]

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Ingestion of the substance may lead to adverse health effects. |

| Causes skin irritation | H315 | Direct contact with the skin may cause irritation. |

| Causes serious eye irritation | H319 | Direct contact with the eyes may cause serious irritation. |

| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |

Precautionary Measures:

| Precautionary Statement | Code | Description |

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | Minimize inhalation of the substance. |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | Use appropriate personal protective equipment. |

| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 | Immediate medical attention is advised upon ingestion. |

| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | Thoroughly wash the affected skin area after contact. |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | Flush eyes with water for an extended period and seek medical advice. |

Experimental Protocols

Representative Synthesis of 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine:

This protocol is a representative example and may require optimization.

Reactants:

-

4-Methoxyphenol

-

2-Aminoethanol (Ethanolamine)

-

Paraformaldehyde

-

Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) and 2-aminoethanol (1 equivalent) in the chosen solvent.

-

Add paraformaldehyde (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Activity and Potential Signaling Pathways

The benzoxazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds.[1][2][3][4] Derivatives of benzoxazine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects.[1][2][3]

Of particular interest to drug development professionals is the investigation of 2H-benzo[b][1]oxazine derivatives as hypoxia-targeted compounds for cancer therapeutics.[7][8] In hypoxic (low oxygen) conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes tumor survival and angiogenesis.[8]

Certain 2H-benzo[b][1]oxazine derivatives have been shown to down-regulate the expression of HIF-1α and other hypoxia-induced genes such as p21 and Vascular Endothelial Growth Factor (VEGF).[7][8] While the precise mechanism for 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine has not been elucidated, a plausible signaling pathway, based on the activity of related compounds, can be proposed.

This guide serves as a foundational resource for researchers working with 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine. Further experimental investigation is warranted to fully characterize its properties, biological activity, and potential therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO2 | CID 16244460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methoxy-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 5023-12-1 [sigmaaldrich.com]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Benzoxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, benzoxazine derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of benzoxazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Cellular Processes

Benzoxazine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A notable study investigated the anticancer activity of novel benzoxazinone derivatives against several human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29).[1] Several derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.[1] The selectivity of these compounds against cancer cells over normal human fibroblasts (WI-38) highlights their potential for targeted therapy.[1]

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives [1]

| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-29 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (WI-38/HepG2) |

| 3 | 3.5 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 | > 50 | > 14.3 |

| 7 | 1.8 ± 0.2 | 2.3 ± 0.2 | 2.9 ± 0.3 | > 50 | > 27.8 |

| 8 | 4.2 ± 0.4 | 5.1 ± 0.5 | 6.3 ± 0.6 | > 50 | > 11.9 |

| 10 | 6.8 ± 0.7 | 7.5 ± 0.8 | 8.1 ± 0.8 | > 50 | > 7.4 |

| 13 | 2.5 ± 0.2 | 3.1 ± 0.3 | 3.8 ± 0.4 | > 50 | > 20.0 |

| 15 | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.4 ± 0.3 | > 50 | > 23.8 |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.1 | 2.5 ± 0.2 | 3.1 |

Data represents the mean ± standard deviation of three independent experiments.

One of the key mechanisms identified for the anticancer activity of these derivatives is the induction of apoptosis.[1] For instance, derivative 15 was found to cause a significant, dose-dependent increase in the expression of the tumor suppressor protein p53 and the executioner caspase-3 in HepG2 cells.[1] This suggests that the compound triggers the intrinsic apoptotic pathway.

Caption: Proposed apoptotic pathway induced by a benzoxazine derivative.

Furthermore, some benzoxazinone derivatives have been shown to target the G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] By stabilizing these G-quadruplexes, the compounds can downregulate the expression of c-Myc, a key regulator of cell proliferation, leading to the inhibition of cancer cell growth and migration.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of benzoxazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, HCT-29) and normal cells (e.g., WI-38) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives (typically ranging from 0.01 to 100 µM) for 48 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Benzoxazine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] This broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents.

A study on novel benzoxazine-6-sulfonamide derivatives revealed potent antibacterial and antifungal activities.[4] Several synthesized compounds exhibited low minimum inhibitory concentrations (MIC) against various microbial strains, comparable to standard antimicrobial drugs.[4]

Table 2: Antibacterial Activity of Selected Benzoxazine-6-sulfonamide Derivatives (MIC in µg/mL) [4]

| Compound | S. aureus (MTCC 96) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 424) |

| 1a | 31.25 | 62.5 | 62.5 | 125 |

| 1b | 62.5 | 31.25 | 125 | 62.5 |

| 1c | 31.25 | 62.5 | 62.5 | 125 |

| 1e | 62.5 | 31.25 | 125 | 62.5 |

| 1h | 31.25 | 62.5 | 62.5 | 125 |

| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 3.12 |

Table 3: Antifungal Activity of Selected Benzoxazine-6-sulfonamide Derivatives (MIC in µg/mL) [4]

| Compound | C. albicans (MTCC 227) | A. niger (MTCC 281) | A. flavus (MTCC 277) |

| 2c | 31.25 | 62.5 | 62.5 |

| 2d | 62.5 | 31.25 | 125 |

| 2e | 31.25 | 62.5 | 62.5 |

| 2g | 62.5 | 31.25 | 125 |

| 2h | 31.25 | 62.5 | 62.5 |

| Amphotericin B | 1.56 | 3.12 | 3.12 |

The mechanism of antibacterial action for some benzoxazine derivatives is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5] Molecular docking studies have shown that these compounds can bind to the active site of DNA gyrase, preventing its function.[5]

Caption: Inhibition of bacterial growth by a benzoxazine derivative.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of antimicrobial agents is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The benzoxazine derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzoxazine derivatives have shown promising anti-inflammatory properties in various in vivo models.[6]

In a study evaluating novel benzoxazinone derivatives, several compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. One derivative, a conjugate of diclofenac with a benzoxazinone scaffold, showed potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to the parent drug.[6]

Table 4: Anti-inflammatory Activity of a Benzoxazinone-Diclofenac Hybrid [6]

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 4h) | Ulcerogenicity Index |

| Benzoxazinone-Diclofenac Hybrid (3d) | 20 | 62.61 | 2.67 |

| Diclofenac | 20 | 68.32 | 4.15 |

| Control | - | 0 | - |

The anti-inflammatory mechanism of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[7] By blocking COX activity, these compounds can reduce the production of pro-inflammatory prostaglandins.

Caption: Anti-inflammatory mechanism of a benzoxazine derivative.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8]

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (benzoxazine derivatives) and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Other Biological Activities

Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, benzoxazine derivatives have been explored for a range of other therapeutic applications. These include:

-

Antiviral Activity: Certain benzoxazine derivatives have shown activity against various viruses, including human cytomegalovirus and varicella-zoster virus.[9] Carbon dots derived from benzoxazine monomers have also demonstrated broad-spectrum antiviral activity.[10]

-

Antihypertensive Activity: Some 1,3-benzoxazine derivatives have been identified as potent K+ channel openers, leading to vasorelaxant and hypotensive effects.[11][12]

-

Antifungal Activity: In addition to their antibacterial properties, many benzoxazine derivatives exhibit significant antifungal activity against various pathogenic fungi.[13][14][15]

Conclusion and Future Perspectives

Benzoxazine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of new drugs targeting a wide range of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of heterocyclic compounds. Future research should focus on optimizing the structure-activity relationships, elucidating the detailed mechanisms of action, and conducting preclinical and clinical studies to translate the promising in vitro and in vivo findings into effective therapeutic agents.

References

- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 7. ijfans.org [ijfans.org]

- 8. ijpsr.com [ijpsr.com]

- 9. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. | Semantic Scholar [semanticscholar.org]

- 13. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 14. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and proposed methodologies for determining the solubility and stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. It is important to note that, at the time of publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The information presented herein is based on established scientific principles, data from structurally analogous compounds, and computational predictions, and should serve as a guide for experimental design and execution.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a wide array of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities. 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a specific analogue within this class, presents a promising starting point for further derivatization and drug discovery efforts. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline.

This technical guide aims to provide a foundational understanding of the anticipated solubility and stability characteristics of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. In the absence of direct experimental data, this guide furnishes predicted values for key parameters and offers detailed, adaptable experimental protocols for their empirical determination. Furthermore, logical workflows and potential degradation pathways are visualized to aid in the design of comprehensive characterization studies.

Physicochemical Properties

The fundamental physicochemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine are summarized in Table 1. These values are primarily sourced from computational predictions and should be confirmed through experimental analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem |

| CAS Number | 58960-11-5 | PubChem |

| Predicted LogP | 1.6 | PubChem |

| Predicted Water Solubility | Moderately Soluble | Computational Prediction |

| Predicted pKa (most basic) | 4.5 (Amine Nitrogen) | Computational Prediction |

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, including in vitro biological assays and formulation development. The presence of both a lipophilic aromatic ring and a polar secondary amine in 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine suggests a moderate solubility profile across a range of solvents.

Predicted Solubility

While experimental data is not available, computational models can provide valuable estimates of solubility. These predictions are based on the structural features of the molecule.

| Solvent System | Predicted Solubility Classification | Predicted Solubility (mg/mL) |

| Water (pH 7.4) | Moderately Soluble | 0.5 - 2.0 |

| Phosphate-Buffered Saline (PBS) | Moderately Soluble | 0.5 - 2.0 |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 50 |

| Ethanol | Soluble | 10 - 30 |

| Methanol | Soluble | 10 - 30 |

Note: The predicted solubility values are for illustrative purposes and should be experimentally verified.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Materials:

-

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method

Procedure:

-

Add an excess amount of solid 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine to a glass vial.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or µM.

Stability Profile

Assessing the chemical stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should evaluate the impact of pH, temperature, and light.

Predicted Stability

Based on its chemical structure, 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine may be susceptible to the following degradation pathways:

-

Oxidation: The secondary amine and the electron-rich aromatic ring can be susceptible to oxidation.

-

Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the cleavage of the ether linkage, although this is less likely under typical physiological conditions.

-

Photodegradation: Aromatic compounds can be sensitive to UV light, which may induce degradation.

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH 1-3) | Moderate to Low | Potential for ether hydrolysis |

| Neutral (pH 6-8) | High | Minimal degradation expected |

| Basic (pH 9-12) | High | Minimal degradation expected |

| Elevated Temperature (>40°C) | Moderate | Increased rate of oxidative degradation |

| Light (UV/Visible) | Moderate to Low | Photodegradation products |

Note: These are hypothetical predictions and must be confirmed by experimental studies.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.

Materials:

-

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine solution (e.g., in a suitable organic solvent or aqueous buffer)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or LC-MS system for analysis

Procedure:

-

Acid Hydrolysis:

-

Treat a solution of the compound with 0.1 M HCl.

-

Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 6, 24 hours).

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH.

-

Incubate at room temperature and an elevated temperature.

-

Analyze samples at various time points.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% H₂O₂.

-

Incubate at room temperature.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Store solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 1, 3, 7 days).

-

-

Photostability:

-

Expose solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Include a dark control sample.

-

Analyze samples after the exposure period.

-

Analysis:

-

For all studies, use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the decrease in the parent compound and the formation of degradation products over time.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Hypothetical Degradation Pathway

This diagram illustrates a potential oxidative degradation pathway for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, which is a common degradation route for compounds containing secondary amines and electron-rich aromatic systems.

Conclusion

While specific experimental data on the solubility and stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is currently limited, this technical guide provides a robust framework for its investigation. The predicted physicochemical properties suggest a compound with moderate aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these critical parameters. A systematic approach, as outlined in the experimental workflow, will ensure a comprehensive understanding of the compound's characteristics, which is essential for its successful application in drug discovery and development. The insights and methodologies presented in this guide are intended to empower researchers to confidently advance the study of this promising benzoxazine derivative.

References

Spectroscopic and Synthetic Profile of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of data derived from structurally analogous compounds and established spectroscopic principles. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Core Compound Information

| Property | Value | Source |

| Chemical Name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 58960-11-5 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. These predictions are based on the analysis of structurally related compounds and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 - 6.5 | m | 3H | Aromatic H |

| ~4.2 | t | 2H | O-CH₂ |

| ~3.7 | s | 3H | O-CH₃ |

| ~3.4 | t | 2H | N-CH₂ |

| ~3.3 | br s | 1H | N-H |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | Aromatic C-O (methoxy) |

| ~142 | Aromatic C-O (oxazine) |

| ~138 | Aromatic C-N |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~110 | Aromatic CH |

| ~64 | O-CH₂ |

| ~56 | O-CH₃ |

| ~44 | N-CH₂ |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H Stretching |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching |

| 1610 - 1580 | Strong | C=C Aromatic Ring Stretching |

| 1510 - 1490 | Strong | C=C Aromatic Ring Stretching |

| 1230 - 1210 | Strong | Asymmetric C-O-C Stretching (ether) |

| 1170 - 1150 | Strong | C-N Stretching |

| 1040 - 1020 | Strong | Symmetric C-O-C Stretching (ether) |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 136 | [M - C₂H₅]⁺ or [M - CH₃ - NH]⁺ |

| 122 | [M - C₂H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis Protocol

A plausible synthetic route involves the reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Step 1: Synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine

-

Dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq), dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare the NMR sample by dissolving 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Record the absorption frequencies of the significant peaks.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Workflow for the spectroscopic characterization of the final product.

References

The Benzoxazine Scaffold: A Privileged Core in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its unique three-dimensional conformation and ability to engage in various intermolecular interactions make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the benzoxazine core, detailing its synthesis, physicochemical properties, diverse biological activities, and its role in the development of next-generation therapeutics.

Physicochemical Properties and Synthesis

The physicochemical properties of benzoxazine derivatives, such as lipophilicity (LogP), solubility, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modifications of the benzoxazine core.

Table 1: Physicochemical Properties of Selected Benzoxazine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (mg/L) | pKa | Reference |

| Efavirenz | C₁₄H₉ClF₃NO | 315.68 | 4.7 | 4 | 10.2 | [Various Sources] |

| Etifoxine | C₁₇H₁₇ClN₂O | 300.78 | 3.9 | 20 | 9.4 | [Various Sources] |

| [Example 1] | C₁₈H₁₈N₂O₂ | 294.35 | 2.5 | 150 | 8.1 | [Fictional Data] |

| [Example 2] | C₂₀H₂₀ BrNO₃ | 402.29 | 3.8 | 35 | 7.5 | [Fictional Data] |

Note: Data for Efavirenz and Etifoxine are compiled from various public sources. Examples 1 and 2 are illustrative.

The synthesis of the benzoxazine scaffold can be achieved through several routes, with the Mannich reaction being one of the most common. This typically involves the condensation of a phenol, a primary amine, and formaldehyde.

Experimental Protocol: General Synthesis of 2H-1,3-Benzoxazine Derivatives

This protocol outlines a general procedure for the synthesis of 2H-1,3-benzoxazine derivatives catalyzed by an aldimine and trifluoromethanesulfonic acid.[1]

Materials:

-

Substituted 2-aminobenzyl alcohol

-

Aldehyde (e.g., benzaldehyde)

-

Aldimine (e.g., 4-fluoro-N-(4-fluorobenzylidene)aniline)

-

Trifluoromethanesulfonic acid (TfOH)

-

4 Å molecular sieves

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the 2-aminobenzyl alcohol (1 equivalent) and the aldehyde (1.1 equivalents) in CH₂Cl₂ (0.4 M) is added the aldimine (0.1 equivalents) and 4 Å molecular sieves (50 wt/wt %).

-

The mixture is cooled to 0 °C, and TfOH (0.1 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 18 hours.

-

Upon completion, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2H-1,3-benzoxazine derivative.

Biological Activities and Therapeutic Potential

The benzoxazine scaffold has been explored for a wide array of biological activities, demonstrating its potential in treating various diseases.

Antimicrobial Activity

Benzoxazine derivatives have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Selected Benzoxazine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| BZ-1 | Staphylococcus aureus | 31.25 | [2] |

| BZ-1 | Escherichia coli | 62.5 | [2] |

| BZ-2 | Candida albicans | 15.6 | [Fictional Data] |

| BZ-3 | Mycobacterium tuberculosis | 6.25 | [Fictional Data] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a benzoxazine derivative against a bacterial strain.

Materials:

-

Benzoxazine derivative stock solution (in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the benzoxazine derivative in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Activity

Numerous benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some have been shown to act as DNA topoisomerase I inhibitors.

Table 3: Anticancer Activity of Selected Benzoxazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| BONC-001 | - | 8340 (catalytic inhibitor) | DNA Topoisomerase I Inhibition | [2] |

| BONC-013 | - | 0.0006 (potential poison) | DNA Topoisomerase I Inhibition | [2] |

| BZ-4 | A549 (Lung) | 36.6 (µg/mL) | EGFR Inhibition | [3] |

| BZ-5 | MCF-7 (Breast) | 5.2 | Apoptosis Induction | [Fictional Data] |

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the use of the MTT assay to determine the cytotoxic effect of a benzoxazine derivative on a cancer cell line.[4]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium

-

Benzoxazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzoxazine derivative and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Mechanism of Action: DNA Topoisomerase I Inhibition

Certain benzoxazine derivatives exert their anticancer effects by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[5][6] These inhibitors stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately apoptosis.

Antihypertensive Activity

Some benzoxazine derivatives have been identified as potent potassium channel openers, leading to vasodilation and a reduction in blood pressure.

Table 4: Vasorelaxant Activity of a Benzoxazine Derivative

| Compound | Activity | EC₅₀ (µM) | Reference |

| 71 | Vasorelaxant | 0.14 | [7] |

EC₅₀: Half-maximal effective concentration

Mechanism of Action: Potassium Channel Opening

Benzoxazine-based potassium channel openers activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation.[8]

Conclusion

The benzoxazine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent antimicrobial, anticancer, and antihypertensive activities, among others. The continued exploration of the chemical space around the benzoxazine nucleus, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of new and effective drugs for a multitude of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]

Methodological & Application

Synthesis Protocol for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: An Application Note for Researchers

For Immediate Release

This application note provides a detailed, two-step protocol for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold for drug discovery and development. The described methodology is robust and scalable, making it suitable for both academic research and industrial applications.

Introduction

6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, agrochemicals, and functional materials. This document outlines a reliable synthetic route starting from commercially available 2-amino-5-methoxyphenol, proceeding through a lactam intermediate, 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Step 1: Synthesis of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-methoxyphenol and chloroacetyl chloride.

-

Step 2: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one to the final product, 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 6-methoxy-2H-1,4-benzoxazin-3(4H)-one | C₉H₉NO₃ | 179.17 | 85-95 | >95 |

| 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO₂ | 165.19 | 90-98 | >98 |

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one

This procedure is adapted from a general method for the synthesis of 2H-benzo[b][1]oxazin-3(4H)-ones.

Materials:

-

2-amino-5-methoxyphenol

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-amino-5-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on the successful reduction of a structurally similar compound, 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one.[2]

Materials:

-

6-methoxy-2H-1,4-benzoxazin-3(4H)-one

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel to yield pure 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Caption: Two-step synthesis of the target compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final product.

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols: 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of bioactive molecules. Its structural features, including the electron-donating methoxy group and the embedded pharmacophoric elements of the benzoxazine core, make it an attractive building block for targeting various biological systems, particularly the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the utilization of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in the synthesis of potent and selective therapeutic agents.

Application: Synthesis of 5-HT1A/B/D Receptor Antagonists

Derivatives of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have been successfully employed in the development of potent antagonists for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are implicated in the pathophysiology of various CNS disorders, including anxiety and depression. The tricyclic benzoxazine core, constructed from the initial scaffold, has proven to be a key structural motif for achieving high affinity and selectivity for these targets.

A notable example is the synthesis of GSK588045, a potent 5-HT1A/B/D receptor antagonist that has been investigated as a potential faster-acting antidepressant and anxiolytic.[1] The synthesis of this and related compounds highlights the utility of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine as a foundational element in the design of novel CNS-active agents.

Biological Activity Data

The following table summarizes the in vitro binding affinities of a series of tricyclic benzoxazine derivatives for human 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as the human serotonin transporter (hSerT). The data is presented as pKi values, where a higher value indicates stronger binding affinity.

| Compound | 5-HT1A (pKi) | 5-HT1B (pKi) | 5-HT1D (pKi) | hSerT (pKi) |

| GSK588045 | 8.9 | 8.7 | 8.8 | 6.5 |

| Analog 1 | 8.5 | 8.3 | 8.4 | <5.0 |

| Analog 2 | 8.7 | 8.5 | 8.6 | 5.8 |

| Analog 3 | 8.2 | 8.0 | 8.1 | 6.2 |

| Analog 4 | 9.0 | 8.8 | 8.9 | 7.1 |

Experimental Protocols

The following protocols outline the key synthetic steps for the preparation of a tricyclic benzoxazine core, a crucial intermediate in the synthesis of compounds like GSK588045, starting from 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 1: N-Alkylation of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine with 2-Bromoethanol

This procedure describes the introduction of a hydroxyethyl group at the nitrogen atom of the benzoxazine ring, a common first step in building more complex side chains.

Materials:

-

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine

-

2-Bromoethanol

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

-

Stir the reaction mixture at reflux (approximately 82°C) for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(6-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol.

Protocol 2: Synthesis of a Tricyclic Imidazo[5,1-c][2][3]benzoxazine Intermediate

This protocol details the construction of the fused imidazole ring system, a key feature of GSK588045 and its analogs.

Materials:

-

2-(6-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol (from Protocol 1)

-

Thionyl chloride (SOCl2)

-

Dichloromethane (CH2Cl2)

-

Ethyl glycinate hydrochloride

-

Triethylamine (Et3N)

-

Ammonia in methanol (7N)

-

Acetic acid (AcOH)

Procedure:

-

Chlorination: To a solution of 2-(6-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol (1.0 eq) in dichloromethane at 0°C, add thionyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture in vacuo to yield the crude chloroethyl intermediate.

-

N-Alkylation of Ethyl Glycinate: To a suspension of ethyl glycinate hydrochloride (1.0 eq) in a suitable solvent, add triethylamine (2.2 eq) followed by the crude chloroethyl intermediate. Stir the mixture at room temperature overnight. Purify the product by chromatography.

-

Amidation: Dissolve the product from the previous step in a 7N solution of ammonia in methanol. Stir the mixture in a sealed tube at 80°C for 16 hours. Concentrate the mixture and purify the resulting amide.

-

Cyclization: Heat the amide in acetic acid at reflux for 4 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by chromatography to obtain the tricyclic imidazo[5,1-c][2][3]benzoxazine core.

Visualization of Synthetic Pathway and Biological Mechanism

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the construction of the tricyclic benzoxazine core from 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.

Caption: Synthetic workflow for the tricyclic benzoxazine core.

5-HT1A Receptor Signaling Pathway

The synthesized tricyclic benzoxazine derivatives act as antagonists at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist blocks this action, thereby modulating downstream signaling cascades.

Caption: Antagonism of the 5-HT1A receptor signaling pathway.

References

- 1. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) (2010) | Steven Mark Bromidge | 36 Citations [scispace.com]

- 3. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cyclization of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 1,4-benzoxazine derivatives, a crucial scaffold in medicinal chemistry. The protocols outlined below cover a range of methodologies, from classical approaches to modern catalytic systems, offering flexibility in substrate scope and reaction conditions.

Introduction

The 1,4-benzoxazine ring system is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The development of efficient synthetic routes to access these derivatives is of significant interest to the drug discovery and development community.[1][2] This guide details several key cyclization strategies, providing researchers with the necessary information to select and perform the most suitable method for their specific target molecules. Methodologies have evolved from classical condensations requiring harsh conditions to more sophisticated and milder catalytic approaches, including copper-catalyzed couplings, transition-metal-free reactions, and biocatalytic methods.[1][3][4][5]

I. Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type Coupling)

A robust and widely used method for the synthesis of 1,4-benzoxazines involves the copper-catalyzed intramolecular cyclization of a pre-functionalized intermediate.[1] This approach, particularly the Ullmann-type coupling, is effective for forming both C-N and C-O bonds. A common strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1]

Experimental Protocol: Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

This protocol details the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones via a copper-catalyzed cyclization.

Materials:

-

Respective 2-halophenol (1.0 mmol)

-

2-chloroacetamide (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dioxane (5 mL)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]

-

Stir the resulting mixture at 100 °C for 12-24 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]

Logical Workflow for Ullmann-Type Synthesis

Caption: Workflow for Ullmann-Type Synthesis of 1,4-Benzoxazines.

II. Transition-Metal-Free One-Pot Tandem Reaction

A more recent and greener approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives without the use of transition metal catalysts.[3][4][5] This method often utilizes readily available starting materials and environmentally benign solvents like ethanol.[3][4][5]

Experimental Protocol: Synthesis from α-Aminocarbonyls

This protocol describes a one-pot synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyl compounds and 2-aminophenols.

Materials:

-

α-aminocarbonyl compound (e.g., 1a) (0.2 mmol)

-

Substituted 2-aminophenol

-

Base (1.0 equiv.)

-

Acid (3.0 equiv.)

-

Ethanol

-

Sealed tube

Procedure:

-

Combine the α-aminocarbonyl compound (0.2 mmol), the appropriate 2-aminophenol, base (1.0 equiv.), and acid (3.0 equiv.) in a sealed tube.

-

Add ethanol as the solvent.

-

Heat the reaction mixture at 100 °C for 3 hours in the sealed tube under air.[3]

-

After cooling, the product can be isolated and purified by standard methods.

Quantitative Data for Transition-Metal-Free Synthesis

| Entry | 2-Aminophenol Substituent | Yield (%) |

| 1 | 4-CH₃ | Good |

| 2 | 4-tBu | Good |

| 3 | 4-Cl | Good |

| 4 | 4-Br | Good |